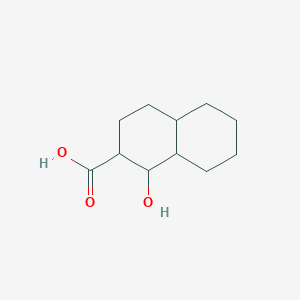

1-Hydroxydecahydronaphthalene-2-carboxylic acid

Description

Properties

IUPAC Name |

1-hydroxy-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h7-10,12H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGCUGDKKSUOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCC(C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Topic: Conformational Analysis of 1-Hydroxydecahydronaphthalene-2-carboxylic Acid Isomers

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The decahydronaphthalene (decalin) scaffold is a ubiquitous structural motif in a vast array of natural products and pharmacologically active molecules. The stereochemical and conformational complexity of substituted decalins directly governs their three-dimensional shape, which in turn dictates their biological activity and physicochemical properties. This technical guide provides a comprehensive exploration of the principles and methodologies for the conformational analysis of 1-hydroxydecahydronaphthalene-2-carboxylic acid isomers. We delve into the fundamental stereoisomerism of the decalin core, the critical influence of intramolecular hydrogen bonding, and a multi-pronged analytical approach combining Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling. This document serves as a detailed resource for researchers seeking to elucidate the intricate conformational landscapes of these challenging bicyclic systems.

The Structural Foundation: Stereoisomerism in the Decalin Framework

The conformational analysis of any substituted decalin begins with an understanding of the core bicyclo[4.4.0]decane system. This fused ring system exists as two fundamental diastereomers, or configurational isomers: cis-decalin and trans-decalin, defined by the relative stereochemistry of the hydrogens at the bridgehead carbons (C4a and C8a).[1][2]

-

trans-Decalin: The two six-membered rings are fused via two equatorial-type bonds. This arrangement results in a relatively flat, rigid structure that is "conformationally locked," meaning it cannot undergo a chair-chair ring flip.[2][3][4] Substituents on a trans-decalin ring are fixed in either an axial or equatorial position.

-

cis-Decalin: The rings are fused via one axial and one equatorial bond, creating a distinct "bent" or tent-like geometry. Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a concerted ring inversion, with an energy barrier of approximately 12-14 kcal/mol.[1][2][5] This inversion interconverts the two chair-chair conformers, causing all axial substituents to become equatorial and vice-versa.[2][4]

For the title compound, 1-hydroxydecahydronaphthalene-2-carboxylic acid, we must consider not only the cis/trans ring fusion but also the stereocenters at C1 (bearing the hydroxyl group) and C2 (bearing the carboxylic acid group). This gives rise to a multitude of possible diastereomers, each with a unique conformational profile.

Caption: Logical relationship of core decalin isomers.

The Dominant Force: Intramolecular Hydrogen Bonding

The defining feature governing the conformational preference of 1-hydroxydecahydronaphthalene-2-carboxylic acid isomers is the potential for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. The formation of a stable six- or seven-membered ring through a hydrogen bond can lock a flexible conformation or override other less favorable steric interactions.

There are two primary hydrogen bonding modes:

-

Hydroxyl as Donor: The hydrogen of the C1-hydroxyl group can donate to either the carbonyl oxygen (C=O) or the hydroxyl oxygen of the C2-carboxylic acid. Donation to the carbonyl oxygen is generally preferred and forms a stable seven-membered ring.

-

Carboxylic Acid as Donor: The acidic proton of the C2-carboxylic acid can donate to the oxygen of the C1-hydroxyl group, forming a six-membered ring.

The presence and strength of this intramolecular bond are critical. It can significantly stabilize a conformer that might otherwise be disfavored due to, for example, an axial substituent. Experimental validation of this interaction is paramount.

Caption: Influence of intramolecular hydrogen bonding.

The Analytical Toolkit: A Multi-Method Approach

A definitive conformational analysis cannot rely on a single technique. It requires the synthesis of data from spectroscopic, crystallographic, and computational methods to build a self-validating model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution. For decalin systems, ¹H NMR is particularly informative.

Key NMR Parameters:

-

Chemical Shifts (δ): The chemical shift of a proton is highly sensitive to its environment. Axial and equatorial protons have distinct chemical shifts, with axial protons typically appearing at a higher field (lower ppm) than their equatorial counterparts.

-

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle (θ) between them, as described by the Karplus equation . This relationship is the cornerstone of conformational analysis in cyclic systems.

-

A large coupling constant (³J ≈ 10-13 Hz) indicates an anti-periplanar relationship (θ ≈ 180°), characteristic of axial-axial (ax-ax) or trans-diaxial protons.

-

A small coupling constant (³J ≈ 2-5 Hz) indicates a syn-clinal (gauche) relationship (θ ≈ 60°), characteristic of axial-equatorial (ax-eq) and equatorial-equatorial (eq-eq) protons.

-

-

Nuclear Overhauser Effect (NOE): NOE correlations arise from through-space dipolar coupling between protons that are close in space (< 5 Å), regardless of their bonding connectivity. NOESY or ROESY experiments are crucial for confirming the relative stereochemistry and identifying, for example, 1,3-diaxial interactions.

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent can be critical, as it may influence hydrogen bonding and conformational equilibria.[6]

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum at a high field (≥400 MHz) to achieve optimal signal dispersion.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton spin-spin coupling networks (i.e., which protons are on adjacent carbons).

-

Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 300-800 ms) to observe through-space correlations.

-

-

Data Analysis:

-

Assign all proton signals using the COSY spectrum.

-

Carefully measure the coupling constants for all relevant signals. Look for large (10-13 Hz) couplings, which are unambiguous markers of axial-axial relationships.

-

Build a conformational model based on the observed ³JHH values. For example, if H-2 shows a large coupling to one of the H-3 protons, it implies H-2 is in an axial position.

-

Cross-validate the model using NOE data. The proposed model must be consistent with all observed NOE correlations. For instance, a strong NOE between two protons assigned as 1,3-diaxial strongly supports the proposed chair conformation.

-

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous, high-resolution picture of the molecule's conformation in the solid state.[7][8] It yields precise atomic coordinates, from which all bond lengths, bond angles, and torsional angles can be calculated, offering definitive proof of a specific conformation.

While powerful, it is crucial to remember that the crystal structure represents a single, low-energy conformer that packs efficiently into a crystal lattice. This conformation may or may not be the most populated conformer in solution, but it provides an invaluable reference point.

-

Crystallization: The critical and often most challenging step is to grow a single, high-quality crystal suitable for diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound, vapor diffusion, or solvent layering techniques.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector as a pattern of spots.[9]

-

Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map of the unit cell. An atomic model is fitted to this map and then refined to achieve the best agreement with the experimental data.[7]

-

Analysis: The final refined structure provides the exact 3D arrangement of the atoms, including the conformation of the decalin rings and the precise geometry of any intramolecular hydrogen bonds.

Computational Chemistry: In Silico Modeling

Theoretical calculations are an essential partner to experimental techniques. They allow for the exploration of the entire conformational energy landscape and provide quantitative estimates of the relative stabilities of different conformers.

-

Molecular Mechanics (MM): Fast methods used for an initial conformational search to identify all sterically plausible low-energy structures.

-

Density Functional Theory (DFT): More accurate quantum mechanical methods (e.g., B3LYP/6-311++G(d,p)) used to perform geometry optimization and calculate the relative energies of the conformers identified by MM.[10][11] These calculations can also predict NMR chemical shifts and coupling constants, which can then be compared to experimental values for validation. The energy difference between a hydrogen-bonded conformer and a corresponding "open" conformer can be used to estimate the strength of the intramolecular hydrogen bond.[10]

Caption: A comprehensive workflow for conformational analysis.

Case Study: Hypothetical Data for a trans-Decalin Isomer

Let us consider a trans-fused isomer where the substituents at C1 and C2 are predicted to be equatorial to minimize steric strain.

Table 1: Hypothetical NMR and Computational Data for a trans-1(eq)-hydroxy-2(eq)-decalincarboxylic acid

| Parameter | H-1 (proton at C1) | H-2 (proton at C2) | H-3ax | H-3eq |

| ¹H Chem. Shift (δ) | 3.85 ppm | 2.50 ppm | 1.25 ppm | 1.95 ppm |

| ³J(H,H) Coupling | J(H1,H2) = 3.5 Hz | J(H2,H1) = 3.5 Hz | J(H3ax,H2) = 11.5 Hz | J(H3eq,H2) = 4.0 Hz |

| J(H2,H3ax) = 11.5 Hz | ||||

| J(H2,H3eq) = 4.0 Hz | ||||

| Key NOE Contact | H-1 to H-2 | H-2 to H-1, H-3eq | H-3ax to H-2, H-5ax | H-3eq to H-2, H-1 |

| DFT Relative Energy | 0.0 kcal/mol (global min) |

Interpretation:

-

Rigidity: As a trans-decalin, the conformation is locked.

-

H-2 Position: The proton at C2 (H-2) shows one large coupling (11.5 Hz) to H-3ax and one small coupling (4.0 Hz) to H-3eq. This is only possible if H-2 is in an axial position.

-

H-1 Position: H-1 shows a small coupling to H-2 (3.5 Hz), consistent with an axial-equatorial relationship. Therefore, H-1 must be equatorial .

-

Substituent Orientation: Since H-1 is equatorial, the hydroxyl group at C1 is axial . Since H-2 is axial, the carboxylic acid group at C2 is equatorial .

-

Hydrogen Bonding: The axial-OH and equatorial-COOH are not ideally positioned for a strong intramolecular hydrogen bond, which would be reflected in IR data and further computational analysis.

Conclusion

The conformational analysis of 1-hydroxydecahydronaphthalene-2-carboxylic acid isomers is a complex challenge that demands a rigorous and integrated analytical strategy. The conformational rigidity of trans-isomers simplifies their analysis, while the flexibility of cis-isomers requires careful study of their dynamic equilibria. In all cases, the potential for strong intramolecular hydrogen bonding is a primary determinant of the preferred conformation, often overriding classical steric considerations. By synergistically applying high-field NMR spectroscopy, single-crystal X-ray diffraction, and modern computational methods, researchers can construct a reliable and self-validated three-dimensional model of these important molecules, providing the essential structural insights required for drug design and the study of natural products.

References

-

Sato, T., Tada, M., Takahashi, T., Horibe, I., Ishii, H., Iwata, T., Kuriyama, K., Tamura, Y., & Tori, K. (n.d.). NMR AND CD SPECTRAL STUDIES OF CONFORMATIONAL ISOMERS OF ISOLIGULARONE AND FUKINONE, NATURALLY OCCURRING cis-DECALIN DERIVATIVES. Oxford Academic. [Link][12]

-

Roberts, J. D. (1962). Nuclear Magnetic Resonance Spectroscopy. Conformational Equilibrations of cis-Decalins. Journal of the American Chemical Society, 84(15), 2857–2861. [Link][13]

-

Allinger, N. L., & Wu, F. (1971). Conformational analyses of some trans-2-decalones. Tetrahedron, 27(21), 5093-5102. [Link][14]

-

Tada, M., Sato, T., Takahashi, T., Kuriyama, K., & Tori, K. (1981). Conformational equilibria of eremophilanes, naturally occurring cis-decalin derivatives, studied by n.m.r. and c.d. spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 2695-2702. [Link][6]

-

Aroulanda, C., Sarfati, M., Courtieu, J., & Lesot, P. (2009). Enantiodiscrimination of flexible cyclic solutes using NMR spectroscopy in polypeptide chiral mesophases: investigation of cis-decalin and THF. The Journal of Physical Chemistry B, 113(34), 11646–11655. [Link][5]

-

Drug Design Org. (2004, January 15). Selected Examples in 3D Analysis. [Link][4]

-

University of Bath. (n.d.). Conformational Analysis. [Link][15]

-

Ashenhurst, J. (2014, August 5). Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. [Link][1]

-

Chemistry LibreTexts. (2021, March 5). 12.9: Conformations of Decalin. [Link][2]

-

Quora. (2019, June 17). Can there be intramolecular hydrogen bonding in carboxylic acids?. [Link][16]

-

Coles, S. J., & Thorp-Greenwood, F. L. (2010). (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389. [Link][17]

-

National Center for Biotechnology Information. (2024, May 7). Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin. [Link][18]

-

Hansen, P. E., Spanget-Larsen, J., & Bolvig, S. (2019). Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength. Molecules, 24(24), 4503. [Link][10]

-

The Royal Society of Chemistry. (2015, March 3). Recent Advances in the Synthesis of Natural Multifunctionalized Decalins. [Link][19]

-

ResearchGate. (n.d.). Tests for intramolecular double hydrogen bonds. (a) Dependence of.... [Link][20]

-

OSTI.GOV. (2019, October 10). Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. [Link][21]

-

University of Regensburg Publication Server. (n.d.). Inter- and intramolecular hydrogen bonds – Structures of 1-methylpyrrole-2-carboxamide and 1-hydroxypyrrole-2-carboxamide. [Link][11]

-

AMOLF Institutional Repository. (2019, May 24). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. [Link][22]

-

Semantic Scholar. (2020, October 14). vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. [Link]

-

Rzepa, H. (2017, April 11). The conformation of carboxylic acids revealed. Henry Rzepa's Blog. [Link][23]

-

Gexin Publications. (2019, November 22). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. [Link][24]

-

SciSpace. (2017, May 29). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link][8]

-

Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography. [Link][25]

-

Max-Planck-Gesellschaft. (n.d.). X-Ray Crystallography. [Link][26]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. Selected Examples in 3D Analysis - Drug Design Org [drugdesign.org]

- 5. Enantiodiscrimination of flexible cyclic solutes using NMR spectroscopy in polypeptide chiral mesophases: investigation of cis-decalin and THF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformational equilibria of eremophilanes, naturally occurring cis-decalin derivatives, studied by n.m.r. and c.d. spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. Intramolecular Hydrogen Bonds in Normal and Sterically Compressed o-Hydroxy Aromatic Aldehydes. Isotope Effects on Chemical Shifts and Hydrogen Bond Strength - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. academic.oup.com [academic.oup.com]

- 13. Nuclear Magnetic Resonance Spectroscopy. Conformational Equilibrations of cis-Decalins [authors.library.caltech.edu]

- 14. Conformational analyses of some trans-2-decalones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. imperial.ac.uk [imperial.ac.uk]

- 16. quora.com [quora.com]

- 17. (2RS,8aRS)-6-Oxo-1,2,3,4,6,7,8,8a-octahydronaphthalene-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. osti.gov [osti.gov]

- 22. ir.amolf.nl [ir.amolf.nl]

- 23. The conformation of carboxylic acids revealed. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 24. gexinonline.com [gexinonline.com]

- 25. phys.libretexts.org [phys.libretexts.org]

- 26. X-Ray Crystallography [bio.mpg.de]

Solubility profile of 1-Hydroxydecahydronaphthalene-2-carboxylic acid in polar solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Hydroxydecahydronaphthalene-2-carboxylic acid in Polar Solvents

Executive Summary

Molecular Structure and Physicochemical Implications

1-Hydroxydecahydronaphthalene-2-carboxylic acid possesses a unique molecular architecture that dictates its interaction with solvent molecules. Understanding this structure is paramount to predicting its solubility.

-

Hydrophilic Moieties: The molecule contains two key polar functional groups: a hydroxyl (-OH) group and a carboxylic acid (-COOH) group. Both groups are capable of acting as hydrogen bond donors and acceptors, which is the primary mechanism for interaction with polar solvents like water, alcohols, and glycols.[4][5]

-

Hydrophobic Scaffold: These polar groups are attached to a decahydronaphthalene (decalin) ring system. This saturated bicyclic hydrocarbon structure is large, nonpolar, and consequently hydrophobic ("water-fearing").[6][7] The influence of this hydrophobic region begins to overcome the hydrophilic nature of the functional groups as the carbon chain length increases, thereby reducing water solubility.[8][9][10]

-

Ionization Potential: The carboxylic acid group is ionizable. In aqueous solutions, its solubility is expected to be highly dependent on pH. At pH values above its dissociation constant (pKa), the carboxylic acid will deprotonate to form the much more polar and, therefore, more water-soluble carboxylate anion.[1][11]

This duality—polar functional groups promoting interaction with polar solvents and a large nonpolar scaffold resisting it—defines the central challenge in formulating 1-Hydroxydecahydronaphthalene-2-carboxylic acid.

Theoretical Framework for Solubility Prediction

Before embarking on experimental work, a theoretical analysis can provide valuable insights into the expected solubility behavior.

The fundamental principle governing solubility is "like dissolves like." This means polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6] For 1-Hydroxydecahydronaphthalene-2-carboxylic acid in polar solvents, the key interactions are:

-

Hydrogen Bonding: The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with polar protic solvents such as water and ethanol.[12][13] This is the dominant favorable interaction driving solubility.

-

Dipole-Dipole Interactions: The polar C=O and O-H bonds contribute to a molecular dipole moment, allowing for favorable dipole-dipole interactions with polar solvent molecules.

-

Hydrophobic Effect: The large decalin ring disrupts the hydrogen-bonding network of highly structured solvents like water. This forces water molecules to arrange in an ordered, cage-like structure around the nonpolar portion, which is entropically unfavorable and limits solubility.[6][7]

Based on these principles, we can predict a general solubility trend in common polar solvents.

Table 1: Predicted Qualitative Solubility in Various Polar Solvents

| Solvent | Type | Expected Interaction & Predicted Solubility | Rationale |

| Water | Polar Protic | Low to Very Slightly Soluble (at neutral pH) | Strong hydrogen bonding is counteracted by the large hydrophobic scaffold. Solubility is expected to increase significantly at basic pH. |

| Methanol / Ethanol | Polar Protic | Moderately to Freely Soluble | The alkyl portion of the alcohols can interact favorably with the decalin ring, while the -OH group forms hydrogen bonds, making them effective solvents.[13] |

| Propylene Glycol | Polar Protic | Soluble | A common pharmaceutical excipient with both polar hydroxyl groups and a less polar hydrocarbon backbone, making it a good candidate for solubilizing amphiphilic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Freely Soluble | A strong hydrogen bond acceptor that is highly effective at dissolving a wide range of compounds, including those with both polar and nonpolar character. |

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The most reliable and widely accepted method for its determination is the Shake-Flask Method , originally described by Higuchi and Connors.[1][14]

The Shake-Flask Method: A Self-Validating Protocol

This method is considered the gold standard because it ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[2][15]

Experimental Workflow: Shake-Flask Solubility Determination

Caption: Workflow for the Shake-Flask method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 1-Hydroxydecahydronaphthalene-2-carboxylic acid to a series of glass vials. The amount should be sufficient to ensure a saturated solution with visible solid remaining at the end of the experiment.[14]

-

Solvent Addition: Add a precise volume of the desired polar solvent (e.g., purified water, buffered solution at a specific pH, ethanol) to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath or orbital shaker. Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The temperature must be rigorously controlled.[2]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. Carefully withdraw an aliquot of the supernatant. To remove any remaining microscopic particles, the aliquot must be filtered, typically through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable tool, as it can separate the analyte from any potential impurities or degradation products.[1]

-

Calculation: Using a pre-established calibration curve, calculate the concentration of the compound in the filtrate. This concentration represents the thermodynamic solubility under the tested conditions.

Key Factors Influencing Solubility

The solubility of 1-Hydroxydecahydronaphthalene-2-carboxylic acid is not a single value but a profile that depends on several environmental factors.

Effect of pH

For an ionizable compound, pH is one of the most critical variables. The relationship between pH, pKa, and the intrinsic solubility (S₀) of the un-ionized form governs the overall solubility (S).

-

Below pKa: The carboxylic acid is predominantly in its neutral, less soluble form.

-

At pKa: The concentrations of the neutral acid and the ionized carboxylate salt are equal.

-

Above pKa: The compound exists primarily as the more soluble carboxylate salt. The total solubility increases significantly.

This relationship highlights the importance of using buffered solutions when determining aqueous solubility to maintain a constant pH.[1]

Molecular Structure and Solubility

The balance between the hydrophilic and hydrophobic regions of the molecule is crucial. This balance dictates its overall solubility profile.

Structure-Solubility Relationship

Caption: Interplay of molecular components on solubility.

Data Summary and Application

The results from solubility experiments should be meticulously recorded and presented in a clear, comparative format. This allows for easy interpretation and informs subsequent stages of drug development.

Table 2: Template for Reporting Experimental Solubility Data

| Solvent System | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Standard Deviation | Method |

| Purified Water | 7.0 (unbuffered) | 25 | Experimental Value | ± Value | Shake-Flask, HPLC-UV |

| Phosphate Buffer | 5.0 | 25 | Experimental Value | ± Value | Shake-Flask, HPLC-UV |

| Phosphate Buffer | 7.4 | 25 | Experimental Value | ± Value | Shake-Flask, HPLC-UV |

| Ethanol | N/A | 25 | Experimental Value | ± Value | Shake-Flask, HPLC-UV |

| Propylene Glycol | N/A | 25 | Experimental Value | ± Value | Shake-Flask, HPLC-UV |

| Additional Solvents |

The data generated fills a critical knowledge gap and directly supports:

-

Pre-formulation Studies: Selecting appropriate solvent systems for liquid formulations.

-

Salt Selection: Evaluating if forming a salt of the carboxylic acid is a viable strategy to enhance aqueous solubility.

-

Biopharmaceutics Classification System (BCS): Determining the solubility class of the drug, which is essential for predicting its in-vivo performance.

By following the predictive and experimental framework detailed in this guide, researchers can systematically and accurately characterize the solubility profile of 1-Hydroxydecahydronaphthalene-2-carboxylic acid, paving the way for its successful development.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

-

solubility experimental methods.pptx. (n.d.). Retrieved February 22, 2026, from [Link]

- Hahnenkamp, I., Graubner, G., & Gmehling, J. (2010). Measurement and prediction of solubilities of active pharmaceutical ingredients. International Journal of Pharmaceutics, 388(1-2), 73-81.

- Babu, A. R., & Steffy, K. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 54-58.

- Salvalaglio, M., et al. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.

-

SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Retrieved February 22, 2026, from [Link]

- Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Abramov, M. O., et al. (2019). Kinetics of Active Pharmaceutical Ingredient Solubility in Water with Different Hydrogen Isotopic Content. Pharmaceutical Sciences.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (2021, May 7). Dow Development Labs.

- Physical Properties of Carboxylic Acids. (2012). 2012 Book Archive.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.

- Physical Properties of Carboxylic Acids. (2026, January 14).

- Why the water solubility of alcohols decreases as the size of the alkyl group increases?. (2018, March 10). Quora.

- Physical Properties of Carboxylic Acids. (n.d.). Moodle.

- 15.3: Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts.

- 25.2 Physical Properties of Carboxylic Acids. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Name the factors responsible for the solubility of alcohols in w

- 3.2 Solubility. (n.d.).

- Physical Properties of Alcohols and Phenols. (2026, January 6).

- 17.2: Properties of Alcohols and Phenols. (2025, February 9). Chemistry LibreTexts.

- 1-Hydroxy-2-naphthoic acid. (n.d.). Sigma-Aldrich.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- Naphthalene-1-carboxylic acid, 2-hydroxy, DTBS. (2026, February 14). Virginia.gov.

- 1-Hydroxy-2-naphthoic acid. (n.d.). PubChem.

- 1-Hydroxy-1,2,3,4-Tetrahydronaphthalene-2-Carboxylic Acid. (n.d.). ChemicalBook.

- Gonec, T., et al. (2024). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. MDPI.

-

Aliphatic Carboxylic Acids. (n.d.). Retrieved February 22, 2026, from [Link]

- Derivatives of Carboxylic Acids. (n.d.). MSU chemistry.

- Avdeef, A., et al. (1983). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 72(1), 79-88.

Sources

- 1. scispace.com [scispace.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physical Properties of Carboxylic Acids [2012books.lardbucket.org]

- 13. Physical Properties of Carboxylic Acids [moodle.tau.ac.il]

- 14. researchgate.net [researchgate.net]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

A Technical Guide to the Biological Activity Potential of 1-Hydroxydecahydronaphthalene-2-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The decahydronaphthalene (decalin) scaffold is a recurring motif in a multitude of natural products exhibiting a wide array of biological activities. This technical guide explores the untapped potential of a specific, under-investigated derivative: 1-Hydroxydecahydronaphthalene-2-carboxylic acid. While direct experimental data for this compound is scarce, this document provides a comprehensive, predictive framework for its potential biological activities, drawing upon established structure-activity relationships (SAR) of analogous decalin-containing molecules. We will delve into prospective therapeutic areas, propose detailed methodologies for synthesis and biological evaluation, and outline a strategic path for future research and development. This guide is intended to serve as a foundational resource for researchers poised to investigate this promising, yet unexplored, chemical entity.

Introduction: The Decalin Scaffold - A Privileged Structure in Drug Discovery

The decahydronaphthalene, or decalin, ring system is a bicyclic saturated hydrocarbon that forms the core of numerous biologically active natural products.[1] These compounds, primarily of microbial and fungal origin, display a remarkable diversity of pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties.[1] The rigid, three-dimensional structure of the decalin core provides a unique scaffold for the presentation of functional groups in precise spatial orientations, a key factor in molecular recognition and biological activity.

The biological potential of decalin derivatives is often intricately linked to their stereochemistry, with different isomers exhibiting distinct activities.[2] This underscores the importance of stereocontrolled synthesis and characterization in the exploration of new decalin-based therapeutic agents. This guide focuses on the largely unexplored molecule, 1-Hydroxydecahydronaphthalene-2-carboxylic acid, a compound that combines the decalin scaffold with two key functional groups: a hydroxyl group and a carboxylic acid. The presence of these functionalities suggests a high potential for diverse biological interactions and a favorable pharmacokinetic profile.

Postulated Biological Activities and Therapeutic Potential

Based on the known biological activities of structurally related decalin derivatives, we can hypothesize several promising avenues for the therapeutic application of 1-Hydroxydecahydronaphthalene-2-carboxylic acid.

Antimicrobial Activity

Decalin-containing natural products have demonstrated significant antibacterial and antifungal properties.[3] For instance, certain decalin-containing tetramic acids exhibit potent activity against Gram-positive bacteria, including resistant strains.[2][3] The proposed mechanism for some of these compounds involves the inhibition of key bacterial enzymes like acetyl-CoA carboxylase.[3] The combination of a hydrophobic decalin core and polar hydroxyl and carboxylic acid groups in our target molecule could facilitate membrane disruption or interaction with specific microbial targets.

Anticancer Activity

Several decalin derivatives have shown promising anticancer properties, including cytotoxic effects against various cancer cell lines.[2][4] The trans-decalin CD-ring analogs of 1,25-dihydroxyvitamin D3, for example, have demonstrated potent antiproliferative actions.[4] The hydroxyl and carboxylic acid moieties of 1-Hydroxydecahydronaphthalene-2-carboxylic acid could potentially engage in hydrogen bonding interactions with the active sites of enzymes or receptors implicated in cancer cell proliferation and survival.

Anti-inflammatory Activity

The anti-inflammatory potential of decalin-containing compounds is another area of significant interest.[1] The mechanism of action for some of these molecules involves the modulation of inflammatory signaling pathways. The structural features of 1-Hydroxydecahydronaphthalene-2-carboxylic acid suggest that it could potentially interact with key inflammatory mediators or receptors.

Synthetic Strategy: A Proposed Pathway

A plausible synthetic route to 1-Hydroxydecahydronaphthalene-2-carboxylic acid could commence from a readily available starting material such as 1-naphthol. The following multi-step synthesis is proposed:

Caption: Proposed synthetic pathway for 1-Hydroxydecahydronaphthalene-2-carboxylic acid.

Experimental Protocol: Synthesis of 1-Hydroxydecahydronaphthalene-2-carboxylic acid

-

Methylation of 1-Naphthol: To a solution of 1-naphthol in a suitable solvent (e.g., methanol), add a base (e.g., sodium hydroxide) followed by a methylating agent (e.g., dimethyl sulfate). Stir the reaction mixture at room temperature until completion.

-

Birch Reduction: Dissolve 1-methoxynaphthalene in a mixture of liquid ammonia, an alcohol (e.g., ethanol), and an alkali metal (e.g., sodium) to effect the reduction of the aromatic ring.

-

Isomerization: Treat the product of the Birch reduction with an acid catalyst to facilitate the isomerization of the double bonds.

-

Catalytic Hydrogenation: Subject the resulting hexahydronaphthalene derivative to catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere to fully saturate the ring system.

-

Demethylation: Cleave the methyl ether using a demethylating agent such as boron tribromide to yield decahydro-1-naphthol.

-

Oxidation: Oxidize the secondary alcohol to the corresponding ketone, decahydro-1-naphthalenone, using an oxidizing agent like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC).

-

Carboxylation: Treat the ketone with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with carbon dioxide to introduce the carboxylic acid group at the 2-position.

-

Reduction: Finally, selectively reduce the ketone functionality to a hydroxyl group using a reducing agent like sodium borohydride to afford the target molecule, 1-Hydroxydecahydronaphthalene-2-carboxylic acid.

Framework for Biological Evaluation: In Vitro and In Vivo Assays

A systematic evaluation of the biological activity of 1-Hydroxydecahydronaphthalene-2-carboxylic acid should be conducted using a tiered approach, starting with in vitro assays and progressing to in vivo models for promising activities.

In Vitro Screening

| Biological Activity | Assay | Cell Lines / Organisms | Endpoint | Reference Compound(s) |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assay | Staphylococcus aureus, Escherichia coli, Candida albicans | Inhibition of microbial growth | Penicillin, Ciprofloxacin, Fluconazole |

| Anticancer | MTT or SRB Assay | A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) | Inhibition of cell proliferation (IC50) | Doxorubicin, Paclitaxel |

| Anti-inflammatory | LPS-induced Nitric Oxide Production Assay | RAW 264.7 murine macrophage cell line | Inhibition of nitric oxide production | Dexamethasone, Indomethacin |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 1-Hydroxydecahydronaphthalene-2-carboxylic acid and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mechanism of Action Studies

Should promising activity be identified in the initial screens, further studies should be conducted to elucidate the mechanism of action.

Caption: Workflow for elucidating the mechanism of action.

In Vivo Evaluation

For compounds demonstrating significant in vitro efficacy and a favorable preliminary safety profile, in vivo studies in appropriate animal models are warranted.

-

Antimicrobial: Murine models of systemic or localized infection.

-

Anticancer: Xenograft models in immunocompromised mice.

-

Anti-inflammatory: Carrageenan-induced paw edema model in rats.

Future Directions and Conclusion

The exploration of 1-Hydroxydecahydronaphthalene-2-carboxylic acid represents a compelling opportunity in drug discovery. The rich history of biological activity associated with the decalin scaffold, coupled with the potential for diverse interactions afforded by the hydroxyl and carboxylic acid functionalities, positions this molecule as a high-priority candidate for investigation.

Future research should focus on:

-

Stereoselective Synthesis: The development of a stereocontrolled synthetic route to access individual stereoisomers of 1-Hydroxydecahydronaphthalene-2-carboxylic acid is crucial for a thorough evaluation of its biological potential, as stereochemistry is known to play a critical role in the activity of decalin derivatives.[2]

-

Analogue Synthesis and SAR Studies: The synthesis and biological evaluation of a library of related analogues will be instrumental in establishing structure-activity relationships and optimizing the lead compound for potency and selectivity.

-

Computational Modeling: In silico studies, such as molecular docking and pharmacophore modeling, can aid in the rational design of more potent analogues and in predicting potential biological targets.

References

- Ishikawa, N. et al. (2023). cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo. PLoS One, 18(8), e0289949.

- Mori, K. et al. (2022). Decalin formation via an intramolecular Diels–Alder reaction, leading to the discovery of new bioactive compounds. Journal of Industrial Microbiology & Biotechnology, 49(1), 1-13.

- Verlinden, L. et al. (2009). Antiproliferative and calcemic actions of trans-decalin CD-ring analogs of 1,25-dihydroxyvitamin D3. The Journal of Steroid Biochemistry and Molecular Biology, 116(3-5), 154-160.

- Li, Y. et al. (2026). Recent advances in chemistry and bioactivity of decalin-containing natural products (2014-2025). Bioorganic Chemistry, 164, 109549.

Sources

- 1. Recent advances in chemistry and bioactivity of decalin-containing natural products (2014-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cis-Decalin-containing tetramic acids as inhibitors of insect steroidogenic glutathione S-transferase Noppera-bo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative and calcemic actions of trans-decalin CD-ring analogs of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: pKa and Ionization of 1-Hydroxydecahydronaphthalene-2-carboxylic acid

This guide provides an in-depth technical analysis of the ionization behavior and pKa values of 1-Hydroxydecahydronaphthalene-2-carboxylic acid .[1] It synthesizes theoretical cheminformatics, structural analog analysis, and experimental methodologies relevant to drug development.

Executive Summary

1-Hydroxydecahydronaphthalene-2-carboxylic acid is a bicyclic, aliphatic

-

Estimated pKa (COOH): 4.51 ± 0.20 [1]

-

Estimated pKa (OH): > 16.0 (Non-ionizable in aqueous media)[1]

-

Physiological State (pH 7.4): > 99.8% Anionic (Carboxylate form)[1]

-

Key Feature: Intramolecular hydrogen bonding (in specific cis stereoisomers) can subtly modulate acidity and lipophilicity (LogD).[1]

Structural & Stereochemical Analysis[2][3]

The decahydronaphthalene (decalin) scaffold exists in two fused isomeric forms: trans-decalin (rigid) and cis-decalin (flexible).[1] The physicochemical properties of the 1-hydroxy-2-carboxylic acid derivative depend heavily on the relative orientation of the functional groups.[1][2]

Stereoisomers and H-Bonding

The acidity of

| Configuration | Dihedral Angle ( | H-Bond Potential | Impact on pKa |

| Cis (1-OH, 2-COOH) | ~60° (diequatorial or ax/eq) | High. Forms a 6-membered ring.[1] | Stabilizes Anion: Slight decrease in pKa (more acidic).Stabilizes Acid: Slight increase in pKa (less acidic).Net effect is usually minor in aliphatic systems.[1] |

| Trans (1-OH, 2-COOH) | ~180° (diaxial) | None. Groups are anti-periplanar.[1] | Inductive Only. pKa is lowered purely by electron withdrawal of OH.[1] |

Structural Diagram (Signaling & Interaction)[1]

Caption: Mechanistic pathway linking stereochemistry to ionization behavior. The cis-isomer allows intramolecular H-bonding, while the trans-isomer relies solely on inductive effects.[1]

pKa Values and Ionization Profile[4]

Quantitative Data Summary

The following values are derived from structural analogs (3-hydroxypropanoic acid and 2-hydroxycyclohexanecarboxylic acid) and cheminformatic consensus for aliphatic

| Functional Group | Estimated pKa | Type | Description |

| Carboxylic Acid (-COOH) | 4.51 | Acidic | Ionizes to Carboxylate (-COO⁻).[1] Slightly more acidic than unsubstituted decalin-2-carboxylic acid (~4.[1]80) due to the |

| Hydroxyl Group (-OH) | 16.5 | Neutral | Secondary alcohol.[1] Does not ionize in physiological range (pH 1–14).[1] |

Comparison with Analogs

It is critical to distinguish this aliphatic molecule from aromatic analogs to avoid erroneous pKa predictions.

| Molecule | Structure Type | pKa (COOH) | Reason for Difference |

| 1-Hydroxydecahydronaphthalene-2-COOH | Aliphatic Cyclic | ~4.5 | Inductive effect only.[1] No resonance. |

| Salicylic Acid | Aromatic | 2.97 | Resonance + Strong Phenolic H-bond stabilization of anion.[1] |

| Propionic Acid | Aliphatic Linear | 4.87 | Baseline reference (No OH group).[1] |

| 3-Hydroxypropanoic Acid | Aliphatic Linear | 4.51 | Direct linear analog.[1] |

Species Distribution (pH 1 to 10)

At physiological pH (7.4), the molecule exists almost exclusively as a mono-anion.[1] This has profound implications for membrane permeability (low passive diffusion) and solubility (high).[1]

-

pH < 2.5: Predominantly Neutral (COOH / OH)[1]

-

pH = 4.5: 50% Neutral / 50% Anionic[1]

-

pH > 6.5: >99% Anionic (COO⁻ / OH)[1]

Experimental Determination Protocols

For researchers synthesizing this compound, accurate pKa determination is required to validate the theoretical values. The following protocols are the industry standard for sparing poorly soluble or limited-quantity compounds.

Potentiometric Titration (The Gold Standard)

Best for samples with high solubility (>0.5 mM) and available quantity (>5 mg).[1]

-

Preparation: Dissolve 2-5 mg of compound in degassed water (or 0.15 M KCl solution for ionic strength control).

-

Titrant: Carbonate-free 0.1 M NaOH.

-

Apparatus: Automated titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

-

Execution: Perform titration from pH 2.0 to pH 11.0 under inert gas (

or -

Analysis: Use the Bjerrum difference plot or Gran plot to calculate pKa.[1]

NMR-pH Titration (For Low Solubility/Isomer Mixtures)

Best for distinguishing between cis and trans isomers in a mixture, as their chemical shifts will differ.[1]

Workflow Diagram:

Caption: NMR-pH titration workflow allowing simultaneous pKa determination of stereoisomers.

Protocol Details:

-

Shift Tracking: Monitor the

proton (alpha to carboxyl) or -

Equation: Fit data to:

[1]

Implications for Drug Development

Lipophilicity and LogD

The ionization at pH 7.4 drastically lowers the effective lipophilicity (LogD) compared to the intrinsic LogP.[1]

-

LogP (Neutral): Estimated ~1.1 - 1.5 (Decalin core is lipophilic, but OH/COOH reduce it).[1]

-

Permeability: The anionic species will have low passive permeability across lipid bilayers.[1] Pro-drug strategies (esterification) may be required for oral bioavailability.[1]

Solubility

The presence of the hydroxyl group and the carboxylate anion ensures high aqueous solubility at neutral pH, making formulation in aqueous buffers straightforward.

References

-

Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1] (Definitive source for aliphatic acid pKa data).

-

Lide, D. R. (Ed.).[1] (2005).[1][4] CRC Handbook of Chemistry and Physics (86th ed.).[1] CRC Press.[1] [1]

-

PubChem. (2025).[1] Compound Summary: 3-Hydroxypropanoic acid (CID 10690).[1] National Library of Medicine.[1] [Link][1]

-

Mettler Toledo. (2024).[1] Potentiometric Titration of Surfactants and Pharmaceuticals. Application Note M-001. [Link][1]

-

Reich, H. J. (2024).[1][3] Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.[1] [Link]

Sources

Methodological & Application

Synthesis protocols for 1-Hydroxydecahydronaphthalene-2-carboxylic acid from naphthoic acid

Application Note: High-Pressure Stereoselective Synthesis of 1-Hydroxydecahydronaphthalene-2-carboxylic Acid

Part 1: Strategic Overview & Retrosynthesis

1.1 The Challenge of the Decalin Scaffold The synthesis of 1-hydroxydecahydronaphthalene-2-carboxylic acid (1-hydroxy-decalin-2-carboxylic acid) represents a classic challenge in stereochemical control. Unlike flat aromatic systems, the decalin (decahydronaphthalene) core possesses a fused bicyclic structure that can exist in cis or trans ring fusions. Furthermore, the introduction of hydroxyl (-OH) and carboxyl (-COOH) groups at the C1 and C2 positions creates three contiguous stereocenters, leading to a complex mixture of diastereomers if not carefully controlled.

1.2 Route Selection: The "Functionalized Precursor" Strategy While the prompt alludes to starting from "naphthoic acid," direct hydroxylation of unsubstituted naphthoic acid is synthetically inefficient and poor in regioselectivity. The authoritative industrial and laboratory standard involves Catalytic Hydrogenation of 1-Hydroxy-2-naphthoic acid .

-

Starting Material: 1-Hydroxy-2-naphthoic acid (commercially available or synthesized via Kolbe-Schmitt reaction from 1-naphthol).

-

Transformation: Exhaustive hydrogenation of the naphthalene ring.

-

Key Constraint: Preventing hydrogenolysis (cleavage) of the C1-hydroxyl group while ensuring full saturation of the aromatic ring.

1.3 Reaction Pathway Visualization

Figure 1: Synthetic pathway from naphthol precursors to the fully saturated decalin target.

Part 2: Detailed Experimental Protocols

Protocol A: Catalytic Hydrogenation (The Core Synthesis)

This protocol utilizes Ruthenium on Carbon (Ru/C) , which is superior to Palladium (Pd) for this transformation. Ru/C effectively saturates aromatic rings at moderate temperatures without promoting excessive hydrogenolysis (loss of the -OH group) common with Pd catalysts.

Reagents & Equipment:

-

Substrate: 1-Hydroxy-2-naphthoic acid (CAS: 86-48-6).[1]

-

Catalyst: 5% Ruthenium on Carbon (Ru/C), Degussa type or equivalent (50% water wet).

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH). Note: AcOH often accelerates aromatic hydrogenation.

-

Apparatus: High-pressure stainless steel autoclave (e.g., Parr Reactor) with mechanical stirring and temperature control.

Step-by-Step Methodology:

-

Catalyst Loading (Safety Critical):

-

Weigh 10.0 g of 1-Hydroxy-2-naphthoic acid.

-

Weigh 1.0 g of 5% Ru/C catalyst (10 wt% loading relative to substrate).

-

Safety Note: Dry Ru/C is pyrophoric. Always handle the water-wet paste or keep it under an inert atmosphere (Argon/Nitrogen) before adding solvent.

-

-

Solvent Addition:

-

Transfer the substrate and catalyst into the autoclave liner.

-

Add 100 mL of Glacial Acetic Acid.

-

Reasoning: Acetic acid minimizes catalyst poisoning and promotes the formation of the cis-decalin isomer via a "haptophilic" adsorption mechanism.

-

-

Purge Cycle:

-

Seal the reactor.[2]

-

Pressurize with Nitrogen (N2) to 10 bar, stir briefly, and vent. Repeat 3 times to remove oxygen.

-

Pressurize with Hydrogen (H2) to 20 bar and vent. Repeat 2 times.

-

-

Reaction Parameters:

-

Target Pressure: Charge H2 to 60 bar (approx. 870 psi) .

-

Target Temperature: Heat the reactor to 100°C .

-

Stirring: Set agitation to maximum (e.g., 1000 rpm) to eliminate gas-liquid mass transfer limitations.

-

-

Monitoring:

-

Monitor H2 uptake via the pressure gauge. Repressurize if pressure drops below 50 bar.

-

Reaction is typically complete when pressure uptake ceases (approx. 12–24 hours).

-

-

Workup:

-

Cool reactor to room temperature. Vent H2 carefully.

-

Purge with N2 to remove residual hydrogen.

-

Filter the reaction mixture through a Celite® pad to remove the Ru/C catalyst. Caution: Filter cake may be flammable; keep wet.

-

Concentrate the filtrate (acetic acid solution) under reduced pressure (Rotavap) to yield a viscous oil or semi-solid.

-

Data Specification Table: Hydrogenation Parameters

| Parameter | Recommended Range | Critical Limit | Impact of Deviation |

| H2 Pressure | 50 – 80 bar | < 30 bar | Incomplete saturation (Tetralin derivatives form). |

| Temperature | 90°C – 110°C | > 140°C | Increased hydrogenolysis (loss of -OH). |

| Catalyst | 5% Ru/C | Pd/C | Pd/C causes high deoxygenation (yields decalin-2-carboxylic acid). |

| Solvent | Acetic Acid | Water (Neutral) | Neutral pH significantly slows reaction rate. |

Protocol B: Purification and Stereochemical Isolation

The crude product is a mixture of stereoisomers (cis-fused and trans-fused rings, plus axial/equatorial substituents).

-

Crystallization:

-

Dissolve the crude residue in a minimum amount of hot Ethyl Acetate.

-

Slowly add Hexane or Diisopropyl ether until turbidity is observed.

-

Cool to 4°C overnight. The major isomer (often the all-cis isomer if Ru/AcOH was used) typically crystallizes first.

-

-

Chromatography (Alternative):

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (from 80:20 to 50:50) + 1% Acetic Acid.

-

Detection: TLC (stain with Phosphomolybdic Acid or KMnO4; compound is not UV active if fully saturated).

-

Part 3: Mechanism & Workflow Logic

3.1 Stereochemical Control Mechanism The hydrogenation of the naphthalene ring occurs in two stages:

-

Stage 1: Hydrogenation of the substituted ring to form a tetralin derivative (1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid).

-

Stage 2: Hydrogenation of the second ring to form the decalin system.

The cis-decalin framework is generally favored kinetically on metal surfaces because the molecule adsorbs flat, and hydrogen adds from the catalyst surface (syn-addition) to the ring junction carbons.

3.2 Experimental Workflow Diagram

Figure 2: Operational workflow for the high-pressure hydrogenation protocol.

References

-

Tejedor, D., et al. (2018).[3] Synthesis and Utility of 2,2-Dimethyl-2H-pyrans. Organic Letters, 20(24), 7987-7990.[3] (Context on hydroxy-naphthoic acid reactivity).

- Anderson, L. C., & Thomas, D. G. (1943). The Synthesis of 1-Hydroxy-2-naphthoic Acid. Journal of the American Chemical Society, 65(2), 234.

-

Knackmuss, H. J., et al. (1976).[4] Microbiological synthesis of (+)-cis-1,2-dihydroxy-1,2-dihydronaphthalene-2-carboxylic acid. Angewandte Chemie International Edition, 15(9), 549.[4]

-

Organic Syntheses. (1941).[5] 2-Hydroxy-1-naphthoic acid and related protocols. Organic Syntheses, Coll. Vol. 1.

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Authoritative text on Ru/C vs Pd/C selectivity for naphthols).

Sources

Recrystallization techniques for purifying 1-Hydroxydecahydronaphthalene-2-carboxylic acid

Application Note: Strategic Recrystallization and Stereochemical Resolution of 1-Hydroxydecahydronaphthalene-2-carboxylic Acid

Executive Summary

Purifying 1-Hydroxydecahydronaphthalene-2-carboxylic acid (1-OH-2-DHNA) presents a unique challenge due to its amphiphilic nature and complex stereochemistry. The decalin core (bicyclo[4.4.0]decane) creates significant hydrophobicity, while the adjacent hydroxyl and carboxyl groups introduce polarity and hydrogen-bonding capability. Furthermore, the molecule exists as a mixture of diastereomers (cis/trans ring fusion) and enantiomers.

This guide provides a high-integrity protocol for the bulk purification and diastereomeric enrichment of 1-OH-2-DHNA. Unlike standard aliphatic acids, successful crystallization here requires precise control over solvent polarity to prevent "oiling out" and to leverage the differential packing densities of cis- and trans- isomers.

Physicochemical Profiling & Solvent Strategy

Before initiating wet chemistry, one must understand the solubility landscape. 1-OH-2-DHNA is prone to forming supersaturated oils rather than crystals due to the flexible decalin ring.

Table 1: Solubility Profile & Solvent Selection Matrix

| Solvent System | Role | Solubility Behavior | Application |

| Ethyl Acetate (EtOAc) | Primary Solvent | Moderate solubility; increases sharply with heat. | Recommended. Best balance for general purification. |

| n-Heptane / Hexanes | Anti-Solvent | Low solubility. Induces precipitation. | Used in binary systems with EtOAc to force yield. |

| Ethanol / Water | Alternative | High solubility (EtOH) / Low (Water).[1] | Green Option. High risk of oiling out if water is added too fast. |

| Toluene | High-Temp Solvent | Good for hydrophobic core; poor for polar groups. | Useful for separating highly non-polar impurities. |

| Acetone | Solvent | Very High.[1] | Not recommended for crystallization (yield loss is too high). |

The "Oiling Out" Phenomenon

Decalin derivatives often separate as a second liquid phase (oil) before crystallizing. This occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature.

-

Prevention: Use a solvent with a boiling point below the melting point of the solid, or keep the solution concentration slightly below the "labile zone" limit.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and process flow.

Figure 1: Decision tree for the purification of amphiphilic decalin derivatives, highlighting the critical intervention point for oiling out.

Detailed Protocols

Protocol A: Binary Solvent Recrystallization (EtOAc/Heptane)

Objective: Removal of synthesis by-products (e.g., decalols, unreacted naphthoic acid).

-

Preparation: Weigh 10.0 g of crude 1-OH-2-DHNA into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution:

-

Add 40 mL of Ethyl Acetate .

-

Heat the mixture to reflux (approx. 77°C).

-

Observation: If solids remain, add EtOAc in 5 mL increments until dissolution is complete. Do not exceed 80 mL total volume.

-

-

Hot Filtration:

-

While boiling, filter the solution through a pre-warmed glass frit or fluted filter paper to remove insoluble mechanical impurities.

-

-

Anti-Solvent Addition:

-

Maintain the filtrate at a gentle boil.

-

Dropwise, add n-Heptane until a persistent turbidity (cloudiness) is observed.

-

Add just enough EtOAc (approx. 2-5 mL) to clear the solution again.

-

-

Crystallization:

-

Remove from heat. Insulate the flask with a towel or place in a warm oil bath to allow slow cooling .

-

Critical Step: When the temperature reaches ~50°C, add a few seed crystals of pure 1-OH-2-DHNA.

-

Allow to cool to room temperature (RT) undisturbed for 4 hours.

-

Finally, cool in an ice bath (0-4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Filter via Buchner funnel.

-

Wash the cake with 20 mL of cold (0°C) 1:1 EtOAc/Heptane mixture.

-

Dry under vacuum at 40°C for 12 hours.

-

Protocol B: Diastereomeric Resolution (Fractional Recrystallization)

Objective: Enrichment of the trans-fused isomer (typically higher melting point and lower solubility).

Context: The trans-decalin framework is rigid and planar, leading to tighter crystal packing than the flexible cis-isomer.

-

Solvent Choice: Use Pure Ethyl Acetate (avoid Heptane to prevent crashing out the more soluble cis isomer).

-

Dissolution: Dissolve the semi-pure acid (from Protocol A) in the minimum amount of boiling EtOAc.

-

Fractional Cooling:

-

Cool rapidly to RT. The first crop of crystals to appear is usually enriched in the trans-isomer.

-

Filter this first crop immediately.

-

-

Mother Liquor Processing:

-

Concentrate the mother liquor (filtrate) by 50% volume on a rotary evaporator.

-

Cool to 0°C. The second crop will contain a mixture or the cis-enriched fraction.

-

-

Validation: Analyze both crops using 1H-NMR (CDCl3). The bridgehead protons (H-9 and H-10) show distinct coupling constants (

) for cis (smaller

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Oiling Out | Solution is too concentrated; MP of solute is depressed by impurities. | Re-heat and add 20% more solvent. Seed the solution at a higher temperature (closer to boiling). |

| Gel Formation | Hydrogen bonding network trapping solvent (common with -OH/-COOH). | Break the gel by vigorous stirring. Add a small amount of Methanol (1-2%) to disrupt H-bonds, then cool. |

| Low Yield | Product is too soluble in the mother liquor. | Concentrate the filtrate and perform a second harvest (Second Crop). Use a colder final temperature (-20°C). |

| Polymorphism | Rapid cooling locks molecules in metastable states. | Use Slow Cooling (controlled ramp). Verify crystal form using DSC (Differential Scanning Calorimetry). |

References

-

Decalin Physicochemical Data: NIST Chemistry WebBook. Bicyclo[4.4.0]decane properties and solubility data.[1][2][3][4]Link

- Stereochemistry of Decalins: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cis/trans decalin stability).

-

General Purification of Hydroxy Acids: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

- Crystallization of Amphiphiles: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Principles of solvent selection for polar/non-polar molecules).

-

Analogous Separation (Cholic Acid): Corti, A., et al. (2009). "Separation of Bile Acids by Crystallization." Chemical Engineering & Technology.[2] (Demonstrates separation of rigid cyclic hydroxy acids).

Sources

The Decalin Core: Harnessing 1-Hydroxydecahydronaphthalene-2-carboxylic Acid as a Chiral Precursor in Terpene Synthesis

Introduction: The Strategic Value of the Decalin Motif in Natural Products

The decahydronaphthalene (decalin) ring system is a ubiquitous structural motif found in a vast array of biologically active natural products, particularly within the diverse family of terpenes.[1][2] The rigid, fused bicyclic framework of decalin provides a robust scaffold upon which a variety of functional groups can be strategically placed, leading to compounds with potent antifungal, antibacterial, anticancer, and immunosuppressive properties.[1][3] Drimane sesquiterpenes, a significant class of terpenes, are characterized by their decalin core and exhibit a wide range of biological activities, making them attractive targets for synthetic chemists.[2][4][5]

This application note explores the utility of 1-Hydroxydecahydronaphthalene-2-carboxylic acid as a chiral starting material for the stereoselective synthesis of drimane sesquiterpenes. By leveraging the inherent stereochemistry of this building block, researchers can access complex terpene targets with greater efficiency and control. We will delve into the key chemical transformations required to convert this precursor into valuable terpene intermediates, providing detailed protocols and mechanistic insights.

The Strategic Advantage of a Pre-formed Decalin Core

Traditional approaches to terpene synthesis often involve biomimetic cyclizations of linear polyene precursors.[6][7] While elegant, these methods can sometimes lead to mixtures of stereoisomers. The "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials, offers a powerful alternative for the construction of complex chiral molecules.[3][8] 1-Hydroxydecahydronaphthalene-2-carboxylic acid, with its defined stereocenters within the decalin framework, serves as an excellent chiral building block, streamlining the synthetic route and minimizing the need for challenging stereoselective reactions later in the synthesis.

Application Note I: Synthetic Approach to Drimenol from 1-Hydroxydecahydronaphthalene-2-carboxylic Acid

Drimenol is a key precursor in the biosynthesis of many drimane sesquiterpenes and serves as a valuable synthetic intermediate.[9][10] This section outlines a plausible synthetic pathway from 1-Hydroxydecahydronaphthalene-2-carboxylic acid to drimenol, highlighting key transformations of the hydroxyl and carboxylic acid functionalities.

Retrosynthetic Analysis

Our retrosynthetic strategy for drimenol ( 1 ) identifies the key intermediate, a decalin-based ketone ( 2 ). This ketone can be accessed from the starting material, 1-Hydroxydecahydronaphthalene-2-carboxylic acid ( 4 ), through a series of functional group manipulations including decarboxylation and oxidation. The introduction of the C-9 methyl group and the C-8 hydroxymethyl group will be achieved through standard olefination and hydroboration-oxidation sequences.

Caption: Retrosynthetic analysis of drimenol.

Experimental Protocols

Protocol 1: Reductive Decarboxylation of 1-Hydroxydecahydronaphthalene-2-carboxylic Acid

The initial step involves the removal of the carboxylic acid moiety. A robust and widely used method for the reductive decarboxylation of aliphatic carboxylic acids is the Barton decarboxylation, which proceeds via a radical intermediate.[9][11][12][13]

Reaction Scheme:

Step-by-Step Protocol:

-

Acid Chloride Formation:

-

To a solution of 1-Hydroxydecahydronaphthalene-2-carboxylic acid (1.0 eq) in dry dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

-

-

Barton Ester Formation and Decarboxylation:

-

Dissolve the crude acid chloride in dry toluene (0.1 M) under an inert atmosphere.

-

Add N-hydroxypyridine-2-thione sodium salt (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add tributyltin hydride (1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the corresponding decahydronaphthalen-1-ol.

-

Causality Behind Experimental Choices:

-

The conversion to the acid chloride activates the carboxylic acid for subsequent esterification.

-

The Barton ester is a key intermediate that readily undergoes homolytic cleavage upon heating with a radical initiator (AIBN) to generate a carboxyl radical, which then fragments to release CO₂ and an alkyl radical.

-

Tributyltin hydride serves as a hydrogen atom donor to quench the alkyl radical, completing the reductive decarboxylation.

Protocol 2: Oxidation to the Decalin Ketone

The secondary alcohol obtained from the decarboxylation step is then oxidized to the corresponding ketone. A variety of mild oxidizing agents can be employed for this transformation.

Reaction Scheme:

Step-by-Step Protocol (using Pyridinium Chlorochromate - PCC):

-

To a solution of the decahydronaphthalen-1-ol (1.0 eq) in dry DCM (0.1 M), add pyridinium chlorochromate (PCC, 1.5 eq) and powdered 4 Å molecular sieves.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired decahydronaphthalen-1-one.

Alternative Oxidation Methods:

| Reagent/System | Conditions | Notes |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt | Mild conditions, suitable for sensitive substrates. |

| Dess-Martin Periodinane (DMP) | DMP, DCM, rt | Commercially available, mild, and efficient. |

Protocol 3: Olefination and Hydroboration-Oxidation for the Synthesis of Drimenol

The final steps involve the introduction of the C9-methyl and C8-hydroxymethyl groups. This is achieved through a Wittig olefination followed by a hydroboration-oxidation sequence.

Reaction Scheme:

Step-by-Step Protocol:

-

Wittig Olefination:

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry tetrahydrofuran (THF, 0.2 M) under an inert atmosphere.

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The solution should turn a deep orange/red color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of the decahydronaphthalen-1-one (1.0 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with hexanes) to afford the exocyclic alkene.

-

-

Hydroboration-Oxidation:

-

Dissolve the exocyclic alkene (1.0 eq) in dry THF (0.1 M) under an inert atmosphere and cool to 0 °C.

-

Add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for 2 hours.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield drimenol.

-

Causality Behind Experimental Choices:

-

The Wittig reaction is a reliable method for converting ketones into alkenes.[14][15][16][17] The use of methylenetriphenylphosphorane specifically introduces a methylene group.

-

Hydroboration-oxidation of the exocyclic alkene proceeds with anti-Markovnikov regioselectivity, placing the hydroxyl group on the less substituted carbon, which is required for the drimenol structure. The stereochemistry of this addition is typically syn, adding from the less sterically hindered face of the double bond.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow from the starting material to drimenol.

Conclusion and Future Perspectives

This application note has detailed a strategic approach for the utilization of 1-Hydroxydecahydronaphthalene-2-carboxylic acid as a chiral building block in the synthesis of the key drimane sesquiterpene, drimenol. By employing a series of well-established and reliable chemical transformations, the inherent stereochemistry of the decalin core can be preserved and translated into the final natural product. The protocols provided offer a foundation for researchers to explore the synthesis of a wide variety of other drimane sesquiterpenes and their analogs. Future work could focus on the development of more atom-economical and environmentally benign methods for the key transformations, such as catalytic decarboxylation and oxidation reactions. The principles outlined herein should empower researchers in the fields of natural product synthesis and drug discovery to harness the potential of readily available chiral precursors for the efficient construction of complex and biologically relevant molecules.

References

-

Cassani, C., Bergonzini, G., & Wallentin, C. J. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Letters, 16(16), 4228–4231. [Link]

-

Cassani, C., Bergonzini, G., & Wallentin, C. J. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Chemistry Portal. [Link]

-

Chen, F., & Li, C. (2023). Recent progress in reductive carboxylation of C–O bonds with CO2. Beilstein Journal of Organic Chemistry, 19, 1686–1705. [Link]

-

Li, G., Kusari, S., & Spiteller, M. (2014). Natural products containing 'decalin' motif in microorganisms. Natural Product Reports, 31(9), 1175–1201. [Link]

-

Barlock, S. L., Shved, A. S., Landers, K. D., Mai, B. K., Fujiki, S., & Lo, W. Y. (2023). Stereodivergent Construction of Decalin-Based Terpenoids. ChemRxiv. [Link]

-

Jones, K. (2020). “Chiral Pool” Based Routes to Terpenoids, Jungermatrobrunin A and Xishacorene B, and Oxidative Coupling Approaches to Scholarinine A and Pleiocarpamine. UC Berkeley. [Link]

-

Woodward, R. B., Bader, F. E., Bickel, H., Frey, A. J., & Kierstead, R. W. (1956). The Total Synthesis of Reserpine. Journal of the American Chemical Society, 78(9), 2023–2025. [Link]

-

Barton, D. H. R., Crich, D., & Motherwell, W. B. (1985). Reductive Radical Decarboxylation of Aliphatic Carboxylic Acids. Organic Syntheses, 64, 1. [Link]

-

Olah, G. A., & Prakash, G. K. S. (2020). Decalin: Structure and stereochemistry detailed explanation. Chemistry Notes. [Link]

-

Barton, D. H. R. (1992). Disciplined radicals and disciplinary radical reactions (Barton decarboxylation). Pure and Applied Chemistry, 64(9), 1251–1260. [Link]

-

Yap, S. K., & Sim, K. S. (2024). Unveiling Drimenol: A Phytochemical with Multifaceted Bioactivities. Molecules, 29(18), 4241. [Link]

-

Barton decarboxylation. (2023, November 27). In Wikipedia. [Link]

-

Cis and Trans Decalin. (2022, May 19). Chemistry Steps. [Link]

-

Barton Decarboxylation. SynArchive. [Link]

-

Huang, Y., Hoefgen, S., & Valiante, V. (2021). Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters. Angewandte Chemie International Edition, 60(44), 23763–23770. [Link]

-

Zhang, P., & Li, C. (2018). Oxidative decarboxylation of β‐hydroxy amino acid 4. Reactions... ResearchGate. [Link]

-

STEREOCHEMISTRY. Uttarakhand Open University. [Link]

-